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Compound of Interest

Compound Name: Ethylenediaminetetraacetic Acid

Cat. No.: B10754320 Get Quote

This guide provides researchers, scientists, and drug development professionals with a

comprehensive resource for troubleshooting EDTA (ethylenediaminetetraacetic acid)

inhibition of Taq polymerase in PCR applications.

Frequently Asked Questions (FAQs)
Q1: What is EDTA, and why is it in my DNA sample?

A1: EDTA is a chelating agent, which means it binds to metal ions. It is commonly included in

DNA storage buffers (like TE buffer) to inactivate DNases, enzymes that can degrade DNA and

require divalent cations like magnesium (Mg²⁺) for their activity.[1]

Q2: How does EDTA inhibit Taq polymerase?

A2: Taq polymerase, the enzyme central to PCR, requires Mg²⁺ as a cofactor for its activity.

EDTA inhibits Taq polymerase primarily by chelating, or binding to, the free Mg²⁺ ions in the

PCR reaction mixture, making them unavailable for the enzyme.[2][3] Interestingly, recent

studies also suggest that EDTA can directly bind to Taq polymerase and other dNTP-

processing enzymes, independent of its chelating activity, further contributing to inhibition.[4][5]

Q3: How much EDTA is enough to inhibit my PCR?

A3: The inhibitory concentration of EDTA can vary, but even low concentrations can have a

significant impact. Generally, a concentration of 0.5 mM EDTA can reduce the yield of PCR
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products, and 1 mM EDTA can completely abolish the reaction.[6][7]

Q4: My PCR failed. How do I know if EDTA is the culprit?

A4: If your DNA template is stored in a buffer containing EDTA (e.g., TE buffer), and you

observe no or very low PCR product, EDTA inhibition is a likely cause.[2] Other signs can

include inconsistent results or the need for unusually high concentrations of MgCl₂ in your PCR

master mix.

Q5: Can I just add more MgCl₂ to my PCR to overcome the inhibition?

A5: Yes, to an extent. Adding excess MgCl₂ can counteract the chelating effect of EDTA.

However, it's a balancing act. While an optimal range for MgCl₂ is often between 1.5 to 4.5 mM,

excessively high concentrations can lead to non-specific amplification and the formation of

primer-dimers.[8][9]

Troubleshooting Guide
If you suspect EDTA is inhibiting your PCR, follow these steps to diagnose and resolve the

issue.

Step 1: Assess the Possibility of EDTA Contamination
Check your DNA elution/storage buffer: Determine if the buffer used for your DNA template

contains EDTA. Common buffers like TE (Tris-EDTA) are a frequent source.

Calculate the final EDTA concentration: Estimate the final concentration of EDTA in your

PCR reaction based on the volume of DNA template added.

Step 2: Mitigation Strategies
Choose one of the following strategies to address the EDTA inhibition.

Option A: Increase Magnesium Concentration
This is often the quickest and easiest approach.

Titrate MgCl₂: Set up a series of PCR reactions with increasing concentrations of MgCl₂. A

good starting point is to test a range from 1.5 mM to 4.5 mM in 0.5 mM increments.[8][10]
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Analyze Results: Run the PCR products on an agarose gel to determine the optimal MgCl₂

concentration that restores amplification without causing non-specific products.

Option B: Reduce EDTA in the Reaction
Dilute the DNA Template: If your DNA concentration is high enough, diluting it in nuclease-

free water can lower the EDTA concentration to a non-inhibitory level.

Use Less Template: Reducing the volume of the DNA template added to the PCR reaction

can also decrease the final EDTA concentration.[11]

Option C: Remove EDTA from the DNA Sample
For sensitive downstream applications or when other methods fail, removing EDTA is the most

robust solution.

Ethanol Precipitation: This is a standard method to purify and concentrate DNA while

removing contaminants like EDTA.[12]

Column Purification: Use a commercial DNA clean-up kit to purify your DNA sample and

elute it in an EDTA-free buffer (e.g., nuclease-free water or a Tris-based buffer without

EDTA).[13]

Quantitative Data Summary
The following table summarizes the key concentrations related to EDTA inhibition and its

mitigation.

Substance
Inhibitory
Concentration

Recommended
Concentration for
PCR

Notes

EDTA ≥ 0.5 mM[6][7] < 0.1 mM[14]

Concentrations of 1

mM can completely

inhibit the reaction.[6]

MgCl₂
> 4.5 mM (can cause

non-specificity)[8]
1.5 - 4.5 mM[8]

Optimal concentration

is dependent on the

specific PCR assay.
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Experimental Protocols
Protocol 1: Magnesium Chloride (MgCl₂) Titration

Prepare a PCR master mix without MgCl₂.

Set up a series of reaction tubes.

To each tube, add the master mix, primers, and your DNA template.

Add a different final concentration of MgCl₂ to each tube (e.g., 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5

mM).

Bring all reactions to the same final volume with nuclease-free water.

Run the PCR under your standard cycling conditions.

Analyze the results by agarose gel electrophoresis.

Protocol 2: Ethanol Precipitation for EDTA Removal
To your DNA sample, add 1/10th volume of 3 M sodium acetate (pH 5.2).

Add 2 to 2.5 volumes of cold 100% ethanol.

Incubate at -20°C for at least 1 hour (or overnight for low DNA concentrations).

Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant, which contains the EDTA.

Wash the DNA pellet with 70% ethanol.

Centrifuge again for 5-10 minutes.

Remove the supernatant and air-dry the pellet.

Resuspend the DNA pellet in an EDTA-free buffer (e.g., nuclease-free water or 10 mM Tris-

HCl, pH 8.0).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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